molecular formula C14H23F2NO4 B13102294 (S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate

(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate

Cat. No.: B13102294
M. Wt: 307.33 g/mol
InChI Key: JLDVDFXBEXOTRI-JTQLQIEISA-N
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Description

(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group, a difluoromethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl anhydride (boc anhydride) in the presence of a base such as triethylamine.

    Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent, such as diethylaminosulfur trifluoride (DAST).

    Esterification: The carboxylic acid is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

    Formation of the hept-6-enoate backbone: The hept-6-enoate backbone is constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a building block in the design of enzyme inhibitors and other bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate involves its interaction with specific molecular targets and pathways. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 3-(boc-amino)-2,2-difluoroheptanoate: Similar structure but lacks the double bond in the hept-6-enoate backbone.

    (S)-Ethyl 3-(boc-amino)-2,2-difluorohexanoate: Similar structure but has a shorter carbon chain.

    (S)-Ethyl 3-(boc-amino)-2,2-difluoropentanoate: Similar structure but has an even shorter carbon chain.

Uniqueness

(S)-Ethyl 3-(boc-amino)-2,2-difluorohept-6-enoate is unique due to the presence of both the difluoromethyl group and the hept-6-enoate backbone, which confer distinct chemical and biological properties. The combination of these features makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C14H23F2NO4

Molecular Weight

307.33 g/mol

IUPAC Name

ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate

InChI

InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19)/t10-/m0/s1

InChI Key

JLDVDFXBEXOTRI-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C([C@H](CCC=C)NC(=O)OC(C)(C)C)(F)F

Canonical SMILES

CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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